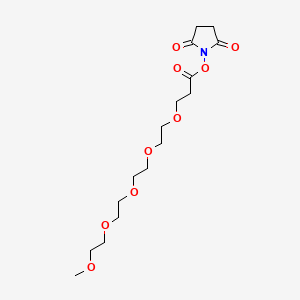
m-PEG5-NHS エステル
概要
説明
m-PEG5-NHS ester: is a compound widely used in bioconjugation and crosslinking applications. It is a derivative of polyethylene glycol (PEG) with a molecular weight of approximately 377.39 g/mol. The compound contains an N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines, allowing for the formation of stable amide bonds. This property makes m-PEG5-NHS ester an essential tool in various fields, including chemistry, biology, and medicine .
科学的研究の応用
Chemistry: m-PEG5-NHS ester is used in the synthesis of PEGylated compounds, which have improved solubility, stability, and reduced immunogenicity. It is also employed in the preparation of various bioconjugates and crosslinkers .
Biology: In biological research, m-PEG5-NHS ester is used to modify proteins, peptides, and other biomolecules. This modification enhances the stability and solubility of these molecules, making them suitable for various assays and experiments .
Medicine: m-PEG5-NHS ester is crucial in the development of drug delivery systems. PEGylation of therapeutic proteins and peptides using m-PEG5-NHS ester improves their pharmacokinetics, reduces immunogenicity, and prolongs their half-life in the bloodstream .
Industry: In industrial applications, m-PEG5-NHS ester is used in the production of PEGylated materials, which are employed in various sectors, including cosmetics, pharmaceuticals, and biotechnology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-NHS ester typically involves the reaction of PEG with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of m-PEG5-NHS ester follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reactant concentrations, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: m-PEG5-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins or amine-modified oligonucleotides.
Major Products: The major product of the reaction is a PEGylated amide, which is highly stable and retains the functional properties of the original amine-containing molecule .
作用機序
The mechanism of action of m-PEG5-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. This reaction results in the formation of a stable amide bond, which links the PEG chain to the target molecule. The PEG chain imparts hydrophilicity and flexibility to the conjugated molecule, enhancing its solubility and stability .
類似化合物との比較
m-PEG-NHS ester: Similar to m-PEG5-NHS ester but with varying lengths of the PEG chain.
Mal-PEG-NHS ester: Contains a maleimide group in addition to the NHS ester, allowing for conjugation with thiol groups.
Tetrazine-PEG5-NHS ester: Contains a tetrazine group, which reacts with trans-cyclooctenes in bioorthogonal chemistry.
Uniqueness: m-PEG5-NHS ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the degree of PEGylation and the properties of the final conjugate .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO9/c1-21-6-7-23-10-11-25-13-12-24-9-8-22-5-4-16(20)26-17-14(18)2-3-15(17)19/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFVGSOBIANGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


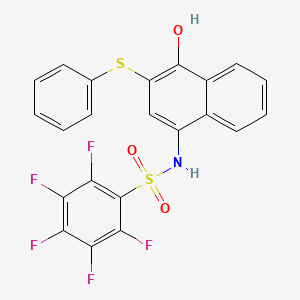

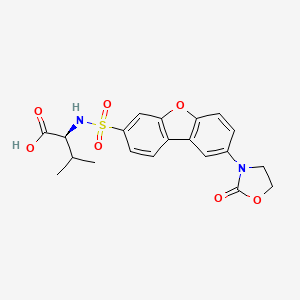
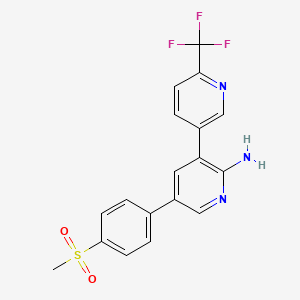
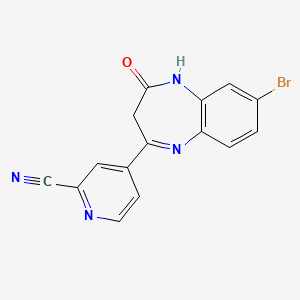

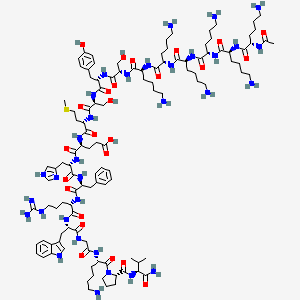
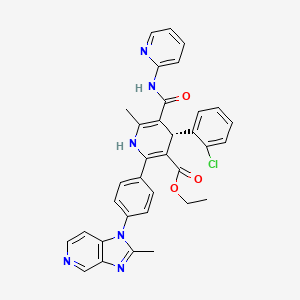
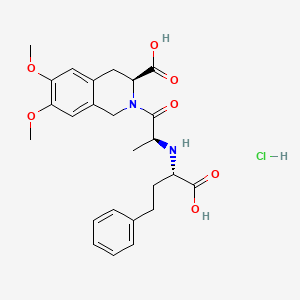

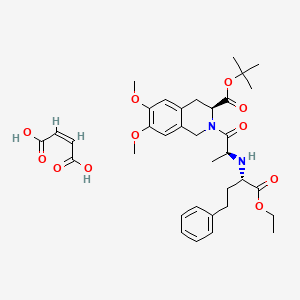
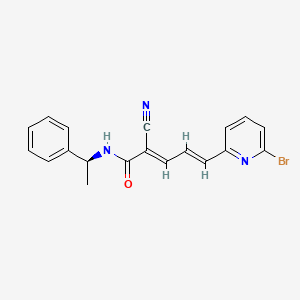
![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)
